molecular formula C13H17N3O2S B5124719 1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea

1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea

Cat. No.: B5124719
M. Wt: 279.36 g/mol
InChI Key: TVHVRXGQCWHDIF-UHFFFAOYSA-N
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Description

1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiourea group, a phenoxyacetyl group, and a prop-2-enyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Properties

IUPAC Name

1-[[2-(3-methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-3-7-14-13(19)16-15-12(17)9-18-11-6-4-5-10(2)8-11/h3-6,8H,1,7,9H2,2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHVRXGQCWHDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea typically involves the reaction of 3-methylphenol with chloroacetic acid to form 3-methylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce 3-methylphenoxyacetyl chloride. The final step involves the reaction of 3-methylphenoxyacetyl chloride with allylthiourea under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group in the phenoxyacetyl moiety can be reduced to form alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or modulation of their activity. Additionally, the phenoxyacetyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-[[2-(4-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea: Similar structure but with a different position of the methyl group on the phenoxy ring.

    1-[[2-(3-Hydroxyphenoxy)acetyl]amino]-3-prop-2-enylthiourea: Contains a hydroxy group instead of a methyl group on the phenoxy ring.

Uniqueness

1-[[2-(3-Methylphenoxy)acetyl]amino]-3-prop-2-enylthiourea is unique due to the specific position of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

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